molecular formula C23H35N3O B4929889 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

Cat. No. B4929889
M. Wt: 369.5 g/mol
InChI Key: RBFSQIVHOIVCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine, also known as Lu AE58054, is a novel drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease. It is a selective 5-HT6 receptor antagonist that has been shown to improve cognitive function in preclinical studies.

Mechanism of Action

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 is a selective antagonist of the 5-HT6 receptor, which is highly expressed in the brain regions that are involved in cognitive function. The 5-HT6 receptor is involved in the regulation of acetylcholine release, which plays a key role in learning and memory. By blocking the 5-HT6 receptor, 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 increases the release of acetylcholine and enhances cognitive function.
Biochemical and Physiological Effects:
1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has been shown to improve cognitive function in preclinical models of Alzheimer's disease. It has also been found to increase the release of acetylcholine in the brain, which is an important neurotransmitter that is involved in learning and memory. 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has been found to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 is its selectivity for the 5-HT6 receptor, which reduces the risk of off-target effects. 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has also been found to be well-tolerated in preclinical studies, which suggests that it may have a good safety profile in humans. However, one of the limitations of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Future Directions

There are several future directions for the research on 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054. One direction is to conduct clinical trials to evaluate the efficacy and safety of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 in humans with Alzheimer's disease. Another direction is to investigate the potential of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 as a treatment for other cognitive disorders, such as schizophrenia and depression. Additionally, further studies are needed to elucidate the mechanism of action of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 and to identify potential biomarkers of response to the drug. Finally, there is a need for the development of more selective and potent 5-HT6 receptor antagonists for the treatment of cognitive impairment.

Synthesis Methods

The synthesis of 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 involves the reaction of 1-(2,3-dihydro-1H-inden-2-yl)piperazine with 3-(4-ethylpiperazin-1-yl)propanoic acid in the presence of a coupling reagent such as EDCI or DIC. The reaction is carried out in a suitable solvent such as DMF or DMSO and the product is isolated by precipitation or chromatography. The purity of the product is confirmed by HPLC and NMR analysis.

Scientific Research Applications

1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function in animal models of memory impairment and has been found to be effective in reversing scopolamine-induced memory impairment in rats. 1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine AE58054 has also been shown to improve cognitive function in transgenic mouse models of Alzheimer's disease.

properties

IUPAC Name

3-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-2-24-13-15-26(16-14-24)23(27)8-7-19-9-11-25(12-10-19)22-17-20-5-3-4-6-21(20)18-22/h3-6,19,22H,2,7-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSQIVHOIVCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.